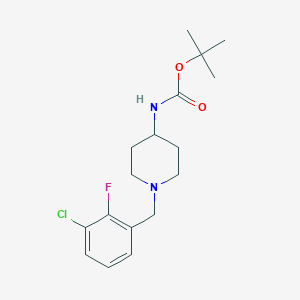

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

CAS No.: 1286274-67-6

Cat. No.: VC6370347

Molecular Formula: C17H24ClFN2O2

Molecular Weight: 342.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286274-67-6 |

|---|---|

| Molecular Formula | C17H24ClFN2O2 |

| Molecular Weight | 342.84 |

| IUPAC Name | tert-butyl N-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22) |

| Standard InChI Key | NCQODLXXIZCVOD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl -[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate, reflects its three primary components:

-

A piperidine ring (CHN) at position 4 of the carbamate group.

-

A 3-chloro-2-fluorobenzyl substituent attached to the piperidine nitrogen.

-

A tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes .

The SMILES notation and InChIKey provide precise descriptors for computational modeling and database retrieval.

Physicochemical Properties

Key properties derived from computational and experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 342.84 g/mol | |

| XLogP3 (Lipophilicity) | 3.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 41.6 Ų | |

| Rotatable Bonds | 5 |

The moderate lipophilicity (XLogP3 = 3.7) suggests reasonable membrane permeability, a trait relevant to pharmaceutical intermediates .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence:

-

Piperidine Functionalization: Introduction of the Boc group to piperidin-4-amine under standard carbamate-forming conditions (e.g., di-tert-butyl dicarbonate in dichloromethane) .

-

Benzylation: Alkylation of the piperidine nitrogen with 3-chloro-2-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate .

Global suppliers such as Fluorochem Ltd (United Kingdom) and Kishida Chemical Co. (Japan) offer the compound at 95% purity, typically in 1g quantities .

Quality Control

Analytical characterization relies on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume